methyl 4,5-dimethoxy-2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate
Description
Methyl 4,5-dimethoxy-2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate is a synthetic benzoate ester derivative featuring a coumarin (2H-chromen-2-one) core linked via a propanoyl amino bridge. The compound’s structure includes:
- A 4,5-dimethoxy-substituted benzoate ester at the methyl group.
- A propanoyl amino linker at the 2-position of the benzene ring.
- A 7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl moiety, a coumarin derivative with substitutions at positions 4 (methyl), 6 (propanoyl attachment), and 7 (methoxy).
Coumarin derivatives are widely studied for their biological activities, including anticoagulant, antimicrobial, and anticancer properties .
Properties
Molecular Formula |
C24H25NO8 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
methyl 4,5-dimethoxy-2-[3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanoylamino]benzoate |
InChI |
InChI=1S/C24H25NO8/c1-13-8-23(27)33-19-12-18(29-2)14(9-15(13)19)6-7-22(26)25-17-11-21(31-4)20(30-3)10-16(17)24(28)32-5/h8-12H,6-7H2,1-5H3,(H,25,26) |
InChI Key |
RYAFZDGPOMVMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethoxy-2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate typically involves multi-step organic reactions. The starting materials often include methyl 4,5-dimethoxy-2-nitrobenzoate, which is reduced to the corresponding amine. This amine is then acylated with 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Hydrogen gas (H₂) with a palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halides, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the nitro group yields the corresponding amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of methyl 4,5-dimethoxy-2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate involves its interaction with specific molecular targets. The chromenyl moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets are subject to ongoing research, but it is believed that the compound may inhibit certain enzymes or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Methyl 2-{[(6-Hydroxy-7-Methyl-2-Oxo-2H-Chromen-4-Yl)Methyl]Amino}-4,5-Dimethoxybenzoate
- Key differences: Coumarin substitution: 6-hydroxy-7-methyl vs. 7-methoxy-4-methyl in the target compound. Linker: Methylene amino (-CH₂-NH-) vs. propanoyl amino (-CO-NH-(CH₂)₂-).
- The propanoyl linker in the target compound could improve solubility in polar solvents compared to the methylene bridge.
Coumarin-Triazine Hybrids (e.g., Compounds 5k, 5l)
- Structure: Triazine-core derivatives with benzoate esters and coumarin-like substituents. Example: Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5k).
- Comparison: Core heterocycle: Triazine (C₃N₃) vs. coumarin (benzopyrone) in the target compound.
Physical and Chemical Properties
- Solubility : The target compound’s methoxy and ester groups likely confer moderate solubility in organic solvents (e.g., DMSO, chloroform), similar to 5k .
- Stability: The propanoyl amino linker may be susceptible to hydrolysis under acidic/basic conditions, analogous to ester hydrolysis in triazine derivatives .
Biological Activity
Methyl 4,5-dimethoxy-2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, focusing on its antiproliferative, antibacterial, and antioxidative properties.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes methoxy groups that are known to influence biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler phenolic compounds. The process often includes:
- Formation of the benzoate backbone .
- Introduction of methoxy groups via methylation reactions.
- Coupling with chromenyl derivatives to enhance biological activity.
Antiproliferative Activity
Recent studies have highlighted the compound's potential as an antiproliferative agent against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and colon cancer (HCT 116) cell lines. The IC50 values for these activities were found to be as low as 3.1 μM, indicating a potent effect.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 3.1 |
| HCT 116 | 5.3 |
This suggests that the compound may act through mechanisms such as the induction of apoptosis or inhibition of cell cycle progression.
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties against several pathogenic bacteria. In particular, it showed moderate activity against Gram-positive strains, with minimum inhibitory concentrations (MIC) ranging from 8 μM to 16 μM.
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 8 |
| Enterococcus faecalis | 12 |
| Escherichia coli | 16 |
These findings indicate that this compound may serve as a lead compound for developing new antibacterial agents.
Antioxidative Activity
In addition to its antiproliferative and antibacterial effects, the compound exhibits antioxidative properties. It has been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models, which is crucial for preventing cellular damage and related diseases.
Case Studies
- Case Study on MCF-7 Cells : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to apoptosis.
- In Vivo Studies : Animal model studies are needed to confirm these findings in vivo and assess the pharmacokinetics and bioavailability of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
